molecular formula C20H23N3O2 B12458457 N'-(9-ethyl-9H-carbazol-3-yl)-N,N-dimethylbutanediamide

N'-(9-ethyl-9H-carbazol-3-yl)-N,N-dimethylbutanediamide

Cat. No.: B12458457
M. Wt: 337.4 g/mol
InChI Key: KXAZQKPVEADXEL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9-ethyl-9H-carbazol-3-yl)-N,N-dimethylbutanediamide typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with N,N-dimethylbutanediamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-(9-ethyl-9H-carbazol-3-yl)-N,N-dimethylbutanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-(9-ethyl-9H-carbazol-3-yl)-N,N-dimethylbutanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(9-ethyl-9H-carbazol-3-yl)-N,N-dimethylbutanediamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with cellular tumor antigen p53, influencing cell cycle regulation and apoptosis. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(9-ethyl-9H-carbazol-3-yl)-N,N-dimethylbutanediamide is unique due to its specific structural features and the presence of both carbazole and butanediamide moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-N',N'-dimethylbutanediamide

InChI

InChI=1S/C20H23N3O2/c1-4-23-17-8-6-5-7-15(17)16-13-14(9-10-18(16)23)21-19(24)11-12-20(25)22(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24)

InChI Key

KXAZQKPVEADXEL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCC(=O)N(C)C)C3=CC=CC=C31

Origin of Product

United States

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